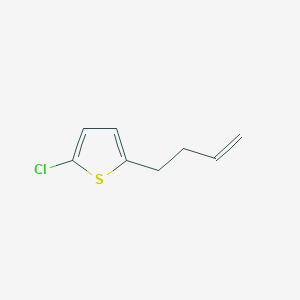

4-(5-Chloro-2-thienyl)-1-butene

Description

4-(5-Chloro-2-thienyl)-1-butene is a monosubstituted alkene featuring a 1-butene backbone (C₄H₈) with a 5-chloro-2-thienyl group attached at the fourth carbon. The thiophene ring, a sulfur-containing aromatic heterocycle, introduces electron-rich properties, while the chlorine substituent at the 5-position enhances electrophilicity.

Properties

Molecular Formula |

C8H9ClS |

|---|---|

Molecular Weight |

172.68 g/mol |

IUPAC Name |

2-but-3-enyl-5-chlorothiophene |

InChI |

InChI=1S/C8H9ClS/c1-2-3-4-7-5-6-8(9)10-7/h2,5-6H,1,3-4H2 |

InChI Key |

ILGSSAVLMOXNJI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1=CC=C(S1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include:

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-Butene | C₄H₈ | None | 56.11 | Simplest alkene; high volatility |

| 4-Phenyl-1-butene | C₁₀H₁₂ | Phenyl group | 132.21 | Enhanced aromaticity; lower reactivity |

| 4-(2-Thienyl)-1-butene | C₈H₁₀S | Thienyl group (no Cl) | 138.23 | Electron-rich; moderate electrophilicity |

| 4-(5-Chloro-2-thienyl)-1-butene | C₈H₉ClS | 5-Chloro-2-thienyl | 172.67 | High electrophilicity; bioactivity potential |

Notes:

- The chlorine substituent in this compound increases molecular weight by ~34.4 g/mol compared to its non-chlorinated thienyl analog, significantly altering polarity and reactivity .

- The thiophene ring’s electron-rich nature stabilizes radical intermediates in thiol-ene reactions more effectively than phenyl groups, enabling efficient functionalization of polymers (e.g., poly(1-butene)) .

Reactivity in Thiol-Ene Click Chemistry

The double bond in this compound undergoes thiol-ene reactions, similar to unsubstituted 1-butene. However, key differences arise:

- Reaction Rate: The electron-withdrawing chlorine substituent enhances electrophilicity, accelerating thiol-ene reactions compared to non-chlorinated analogs like 4-(2-thienyl)-1-butene .

- Product Stability : Thiophene’s aromaticity stabilizes the post-reaction adduct, reducing side reactions (e.g., oxidation) common in aliphatic alkenes .

Comparison with Other Alkenes :

Pharmacological Relevance

The 5-chloro-2-thienyl moiety is structurally analogous to intermediates in anticoagulants like Tioclomarol, which features a 5-chloro-2-thienyl group attached to a propyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.